molecular formula C20H24O3 B14858548 [(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14858548
M. Wt: 312.4 g/mol
InChI Key: CMRJPMODSSEAPL-WSXZXBBNSA-N
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Description

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound belonging to the class of steroid esters This compound is characterized by its intricate structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The process includes:

    Enolization: of the 3-keto group using ethanol and triethyl orthoformate.

    Etherification: at the 3-position.

    Halogenation: at the 6-position using carbon tetrabromide.

    Reduction: of the 3-keto group.

    Acetylation: of the 17-hydroxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for [(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It can act as a ligand for steroid receptors, modulating their activity and influencing various cellular pathways. This modulation can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(13S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17?,18?,19?,20-/m0/s1

InChI Key

CMRJPMODSSEAPL-WSXZXBBNSA-N

Isomeric SMILES

CC(=O)OC1CCC2[C@@]1(C=CC3=C4CCC(=O)C=C4CCC23)C

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C

Origin of Product

United States

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